CGS 21680: A Technical Guide to its Mechanism of Action
CGS 21680: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Predominantly expressed in the basal ganglia, vasculature, and various immune cells, the A2A receptor plays a crucial role in a multitude of physiological processes. CGS 21680 serves as an invaluable pharmacological tool for elucidating the diverse functions of the A2A receptor and holds therapeutic potential for a range of pathological conditions. This technical guide provides an in-depth overview of the core mechanism of action of CGS 21680, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of CGS 21680 with adenosine receptors, compiled from various in vitro studies.
| Parameter | Value | Species/Tissue/Cell Line | Comments | Reference(s) |
| Ki (Binding Affinity) | 27 nM | - | Selective for A2A receptor. | [3][4][5][6] |
| 35 nM | Human Striatum | - | [7] | |
| 4580 nM | Human Striatum (A1 receptor) | Demonstrates ~132-fold selectivity for A2A over A1. | [7] | |
| Kd (Dissociation Constant) | 15.5 nM | - | High affinity for A2 receptor. | [3] |
| 17.8 ± 1.1 nM | Human Striatal Membranes | - | [7] | |
| 28.6 ± 1.0 nM | Human Striatal Membranes (+100 µM GTP) | GTP diminishes agonist binding affinity. | [7] | |
| 22 ± 0.5 nM | Human Brain | - | [8] | |
| 2.3 nM | Rat Striatum | - | [1] | |
| 47 nM | Rat Cortex | - | [1] | |
| 3.9 ± 0.9 nM | Rat Striatal Membranes (High-affinity site) | Binds to two affinity states. | [9] | |
| 51 ± 5.5 nM | Rat Striatal Membranes (Low-affinity site) | Binds to two affinity states. | [9] | |
| IC50 (Inhibitory Concentration) | 22 nM | Rat Brain Tissue (A2 receptor) | Exhibits 140-fold selectivity over A1 receptor. | [3] |
| EC50 (Effective Concentration) | 1.48 - 180 nM | - | Potent A2A adenosine receptor agonist. | |
| 110 nM | Rat Striatal Slices | Stimulation of cAMP formation. | [3][5][10] | |
| 18.47 nM | CHO cells expressing human A2A receptor | Stimulation of [3H]cAMP levels. | [4] | |
| 2.12 nM | CHO cells expressing human A2A receptor | Stimulation of [3H]cAMP levels. | [4] | |
| 38 ± 15 nM | Differentiated SH-SY5Y cells | - | [11] | |
| Bmax (Maximum Receptor Density) | 375 fmol/mg protein | - | - | [3] |
| 313 ± 10 fmol/mg protein | Human Striatal Membranes | - | [7] | |
| 185 ± 22 fmol/mg protein | Human Striatal Membranes (+100 µM GTP) | GTP reduces the number of high-affinity binding sites. | [7] | |
| 444 ± 63 fmol/mg protein | Human Brain | - | [8] | |
| 320 fmol/mg grey matter | Rat Striatum | - | [1] | |
| 100 fmol/mg grey matter | Rat Cortex | - | [1] |
Core Mechanism of Action: Adenylyl Cyclase Activation
The primary mechanism of action of CGS 21680 is the activation of the adenosine A2A receptor, which is predominantly coupled to the stimulatory G-protein, Gs.[2][12] Upon agonist binding, the A2A receptor undergoes a conformational change, leading to the activation of Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[2][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, mediating the diverse cellular effects of CGS 21680.[4][5][11]
Signaling Pathways
CGS 21680, through its activation of the A2A receptor, modulates several key intracellular signaling pathways.
cAMP/PKA Signaling Pathway
This is the canonical signaling pathway for the A2A receptor. Activation by CGS 21680 leads to a Gs-protein-mediated stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.[2][12] cAMP then activates PKA, which phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression and cellular function.[13]
References
- 1. The binding of the adenosine A2 receptor selective agonist [3H]CGS 21680 to rat cortex differs from its binding to rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of the adenosine A2 receptor ligand [3H]CGS 21680 to human and rat brain: evidence for multiple affinity sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the selective adenosine A2 receptor agonist CGS 21680 on in vitro electrophysiology, cAMP formation and dopamine release in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. The Adenosine A2A Receptor Agonist, CGS-21680, Blocks Excessive Rearing, Acquisition of Wheel Running, and Increases Nucleus Accumbens CREB Phosphorylation in Chronically Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
